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Technical Specifications and Experimental Outcomes of MMt-BH-HA/CS-ED Nanoparticles

- Method /
Parameter Category Specific Parameter Result / Value
Instrument
Formulation & Drug Betaxolol Hydrochloride (BH)  Complexed with
Composition Montmorillonite
(MMt)
Polymers Hyaluronic Acid (HA, 10 lon cross-linking-
kDa), Chitosan (CS), solvent evaporation
Eudragit RS (ED)
Osmolarity Regulator 4% Mannitol Osmometer
Physicochemical Average Particle Size  646.23 £ 17.86 nm Dynamic Light
Characterization Scattering (DLS)
Polydispersity Index 0.21£0.04 Dynamic Light
(PDI) Scattering (DLS)
Zeta Potential +31.4 £ 0.8 mV Electrophoretic Light
Scattering
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- Method /
Parameter Category Specific Parameter Result / Value
Instrument
Encapsulation 52.34 £ 1.45% Dynamic Dialysis
Efficiency (EE%) Method
Drug Loading (DL%) 4.87 +0.13% Dynamic Dialysis
Method
pH 6.8+0.2 pH Meter
In Vitro Release & Release Profile Biphasic: Initial burst, then In vitro release study
Mucoadhesion sustained release over 24h
Mucoadhesive Strong interaction with Rheology, surface
Property negatively charged mucin tension, contact
angle
Safety & Hemolysis Ratio <5% (Hemocompatible) Erythrocyte
Biocompatibility Hemolysis Assay
Ocular Irritation Minimal to no irritation Draize Test
Score
In Vivo Performance Precorneal Retention  Significantly prolonged vs. In vivo fluorescence
BH solution imaging
Pharmacodynamic Effective and sustained IOP High IOP rabbit
Effect reduction model

Detailed Experimental Protocols

Preparation of MMt-BH-HA/CS-ED Nanoparticles

This protocol describes the synthesis of multifunctional nanoparticles using an ion cross-linking-solvent

evaporation method [1].
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Materials:

¢ Betaxolol hydrochloride (BH)

e Acid-activated montmorillonite (MMt)
e Hyaluronic acid (HA, 10 kDa)

e Chitosan (CS, deacetylation >95%)
e Eudragit RS (ED)

e Acetic acid

e Poloxamer 188

e Ethanol

e Deionized water

Equipment:

e Magnetic stirrer

e Ultrasound cell disintegrator (with ice bath)
e Osmometer

e pH meter

Procedure:

e MMt-BH Complex Formation: Pre-process MMt via acid activation. Intercalate BH with the acid-MMt
to form a MMt-BH complex [1].
e Polymer Solution Preparation:
o Dissolve 10 mg of chitosan in 20 mL of 0.2% (v/v) acetic acid solution. Adjust the pH to 5.0 [1].
o Dissolve HA in deionized water at a concentration of 2 mg/mL [1].
¢ Nanoparticle Formation:

o Add 5 mL of the HA solution (containing the MMt-BH complex or free BH) to 10 mg of the
chitosan solution under magnetic stirring at 900 rpm for 30 minutes to form the core
nanoparticles via ion cross-linking [1].

o Add 100 mg of Poloxamer 188 as a stabilizer and stir for an additional 5 minutes [1].

e Eudragit Coating:

o Slowly add 10 mg/mL of ED ethanol solution dropwise into the nanoparticle suspension.

o Immediately subject the mixture to ice-bath ultrasonication for 5 minutes.

o Subsequently, stir the emulsion at room temperature for 2 hours to allow for complete solvent
evaporation and the formation of the final ED-coated nanoparticle suspension [1].

¢ Final Formulation: Add 4% (w/v) mannitol to the suspension as an osmolarity regulator. Store the
final MMt-BH-HA/CS-ED NPs suspension at 4°C [1].

Characterization of Nanoparticles
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This protocol outlines the key methods for characterizing the prepared nanoparticles [1].

Particle Size, PDI, and Zeta Potential:

e Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.

e Procedure: Appropriately dilute the nanosuspension with deionized water. Measure the
hydrodynamic diameter, PDI, and zeta potential using a suitable particle analyzer (e.g., Delsa Nano
C) at room temperature. Perform measurements in triplicate [1].

Encapsulation Efficiency and Drug Loading:

¢ Method: Dynamic Dialysis Method [1].
e Procedure:
o Place a known volume of the nanopatrticle suspension (e.g., 4 mL) into a pre-treated dialysis
bag (MWCO 8-14 kDa).
o Immerse the bag in a release medium (e.g., 100 mL deionized water) under stirring at 120 rpm
for 2 hours.
o Analyze the amount of unencapsulated (free) drug in the dialysate using a validated analytical
method (e.g., HPLC).
o Calculate EE% and DL% using the formulas:
= EE% = (Total Drug Added - Free Drug) / Total Drug Added x 100%
= DL% = (Total Drug Added - Free Drug) / Weight of Nanoparticles x 100%

pH and Osmolarity:

e Method: Use a calibrated pH meter and an osmometer.
e Procedure: Measure the pH of the nanoparticle suspension directly. For osmolarity, use the
osmometer according to the manufacturer's instructions. Perform both measurements in triplicate [1].

In Vitro Release and Mucoadhesion Studies

This protocol describes how to evaluate the drug release profile and mucoadhesive potential [1] [2].

In Vitro Drug Release:

e Method: Dialysis method.

¢ Procedure: Place a nanoparticle sample in a dialysis bag. Immerse it in a suitable release medium
(e.g., simulated tear fluid, pH 7.4) under sink conditions. Maintain the system at 34+0.5°C with
constant agitation. Withdraw samples at predetermined time intervals and replace with fresh medium.
Analyze the drug concentration in the samples to generate a release profile [1].
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Mucoadhesion Assessment:

¢ Rheology: Use a rheometer to measure the viscosity of the nanopatrticle formulation and any mixture
with mucin. An increase in viscosity upon mixing indicates interaction [1].

e Surface Tension and Contact Angle: Measure the surface tension of the formulation and its contact
angle on a hydrophobic surface. These parameters help predict the spreadability and wetting

behavior on the ocular surface [1].
¢ In Vitro Mucin Binding: Incubate the nanoparticles with a mucin solution. Monitor parameters like
turbidity, zeta potential change, or particle size shift to confirm binding via electrostatic interaction [2].

Safety and Biocompatibility Evaluation

This protocol covers essential safety tests for ophthalmic formulations [1].

Hemolysis Assay:

¢ Procedure: Incubate different concentrations of the nanoparticle formulation with fresh animal
erythrocytes (e.g., from sheep or rabbit) for a set period (e.g., 1 hour) at 37°C.

e Analysis: Centrifuge the mixture and measure the absorbance of the supernatant at 540 nm. Use
deionized water and normal saline as positive and negative controls, respectively.

¢ Calculation: Calculate the hemolysis ratio. A value below 5% is generally considered
hemocompatible [1].

Draize Test:

e Procedure: Instill the nanoparticle formulation into the conjunctival sac of a rabbit (as per IACUC-

approved protocols).
e Scoring: At specified time points post-administration, observe and score the conditions of the cornea,

conjunctiva, and iris against standard scales.
¢ Interpretation: A low total score indicates minimal ocular irritation, confirming the formulation's safety

for ophthalmic use [1].

Workflow and Mechanism Diagrams

The following diagrams illustrate the preparation process and proposed mechanism of action for the

betaxolol-loaded nanocarriers.
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Diagram 1: Nanoparticle Preparation Workflow
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Diagram 2: Proposed Mucoadhesion and Drug Delivery Mechanism

Discussion and Conclusion
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The presented data and protocols detail the successful preparation and evaluation of a novel mucoadhesive
nanocarrier system for betaxolol hydrochloride. The ion cross-linking-solvent evaporation method
effectively produces nanoparticles with desirable characteristics: a small size (~646 nm) suitable for ocular
application, a positive surface charge (+31.4 mV) that promotes interaction with the negatively charged

ocular mucin, and a high encapsulation efficiency [1].

The core innovation of this system lies in its multi-functional design. The MMt clay acts as an internal
reservoir for sustained drug release, while the HA/CS matrix and ED coating provide a robust,
mucoadhesive, and positively charged external shell [1] [2]. This design tackles the primary challenge of
conventional eye drops—rapid precorneal clearance—by converting drug clearance from being controlled by
the fast aqueous layer turnover to the slow mucin layer turnover [1]. This results in significantly prolonged
ocular residence time, which enhances drug bioavailability and enables a more stable and durable

intraocular pressure-lowering effect, as confirmed in pharmacodynamic studies [1].

In conclusion, the MMt-BH-HA/CS-ED nanoparticle system represents a promising and patient-friendly
advanced therapy for chronic glaucoma. Its excellent physicochemical properties, sustained release profile,
strong mucoadhesion, and demonstrated efficacy and safety in preclinical models make it a strong candidate

for further development towards clinical application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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